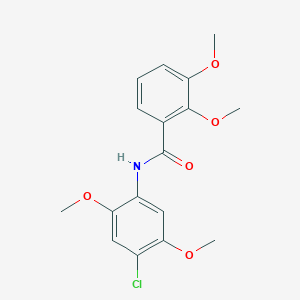![molecular formula C26H27N3OS B4535342 (3,4-dimethylphenyl){4-(3,4-dimethylphenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazol-5-yl}methanone](/img/structure/B4535342.png)
(3,4-dimethylphenyl){4-(3,4-dimethylphenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazol-5-yl}methanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "(3,4-dimethylphenyl){4-(3,4-dimethylphenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazol-5-yl}methanone" involves multi-step organic reactions. For example, the synthesis of related pyrazole derivatives is described, highlighting the complexity and intricacy involved in creating such molecules. These processes often involve the careful selection of starting materials and reagents to ensure the formation of the desired product with high purity and yield (Butler, Wise, & Dewald, 1984).
Molecular Structure Analysis
Crystal structure analysis and spectroscopic methods (IR, NMR) are crucial for characterizing the molecular structure of complex compounds like our subject. Studies on similar molecules, such as (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, provide insights into the arrangement of atoms and the overall geometry of the molecule, crucial for understanding its reactivity and properties (Cao, Dong, Shen, & Dong, 2010).
Chemical Reactions and Properties
The presence of pyrazol and thiazol rings in the molecule suggests a capacity for engaging in a variety of chemical reactions. For instance, pyrazole derivatives are known for their ability to undergo nucleophilic substitution reactions, participate in hydrogen bonding due to nitrogen atoms, and exhibit different electronic properties depending on their substitution pattern. Similarly, thiazole derivatives are known for their electrophilic substitution reactions and as ligands in coordination chemistry due to the sulfur and nitrogen donors (Hafez, El-Gazzar, & Al-Hussain, 2016).
Physical Properties Analysis
The physical properties of such molecules, including melting points, solubility in various solvents, and crystalline structure, can be significantly influenced by their molecular structure. The crystallization behavior and solid-state structure provide valuable information for understanding the molecule's stability and reactivity. Structural determination through techniques like X-ray crystallography reveals the molecular conformation and packing in the solid state, which is essential for the development of materials and pharmaceutical compounds (Dhonnar, Adole, Sadgir, & Jagdale, 2021).
Chemical Properties Analysis
The chemical properties of these compounds are closely tied to their functional groups. The pyrazol and thiazol moieties, along with the ketone group, contribute to the molecule's reactivity towards nucleophiles and electrophiles, its ability to form hydrogen bonds, and its potential biological activity. Spectroscopic studies (UV-Vis, IR) and quantum chemical calculations can provide insights into the electronic structure, which is crucial for predicting reactivity and interaction with biological targets (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Propiedades
IUPAC Name |
(3,4-dimethylphenyl)-[4-(3,4-dimethylphenyl)-2-[2-(3-methylpyrazol-1-yl)ethyl]-1,3-thiazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3OS/c1-16-6-8-21(14-18(16)3)24-26(25(30)22-9-7-17(2)19(4)15-22)31-23(27-24)11-13-29-12-10-20(5)28-29/h6-10,12,14-15H,11,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVAFZYMASZKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=N2)CCN3C=CC(=N3)C)C(=O)C4=CC(=C(C=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)-[4-(3,4-dimethylphenyl)-2-[2-(3-methylpyrazol-1-yl)ethyl]-1,3-thiazol-5-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-acetylphenyl)-2-[(2,4,5-trichlorophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4535264.png)
![2-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]-2-propanol](/img/structure/B4535272.png)
![2-methyl-4-[4-(propylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4535289.png)
![7-cyclopentyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4535294.png)
![methyl [5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4535307.png)

![4-{[4-(3,4-dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4535317.png)
![5-({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)-N'-(4-pyridinylmethylene)-2-furohydrazide](/img/structure/B4535324.png)
![3-(2-methoxyethyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B4535333.png)
![1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4535338.png)
![1-(4-ethylphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4535341.png)

![5-(4-methoxyphenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4535362.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4535368.png)